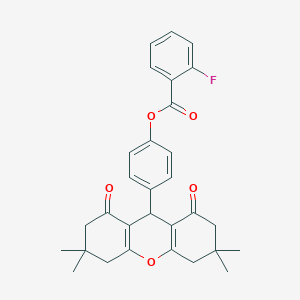![molecular formula C25H23N3OS B301525 N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301525.png)
N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BITC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment and prevention. BITC belongs to the class of benzothiophene derivatives, which have been found to possess various biological activities.
Mécanisme D'action
The anti-cancer activity of N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is believed to be mediated through multiple mechanisms. N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can induce oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis. N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can also modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in cancer development and progression.
Biochemical and Physiological Effects:
N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic activities. N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can also modulate the expression of various genes and proteins involved in cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages as a research tool, including its synthetic accessibility, stability, and low toxicity. However, N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of novel N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with improved potency and selectivity for specific cancer types. Another direction is the investigation of the combination of N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other anti-cancer agents to enhance their efficacy and reduce toxicity. Furthermore, the elucidation of the molecular mechanisms underlying the anti-cancer activity of N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can provide insights into the development of new cancer therapies.
Méthodes De Synthèse
N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized through a multi-step process that involves the reaction of indole and benzylamine with 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential anti-cancer properties. Research has shown that N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast, prostate, lung, and colon cancer. N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Propriétés
Nom du produit |
N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Formule moléculaire |
C25H23N3OS |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H23N3OS/c29-24(27-14-17-8-2-1-3-9-17)23-20-11-5-7-13-22(20)30-25(23)28-16-18-15-26-21-12-6-4-10-19(18)21/h1-4,6,8-10,12,15-16,28H,5,7,11,13-14H2,(H,27,29)/b18-16- |
Clé InChI |
LFUVXUSFNPNFQV-VLGSPTGOSA-N |
SMILES isomérique |
C1CCC2=C(C1)C(=C(S2)N/C=C\3/C=NC4=CC=CC=C43)C(=O)NCC5=CC=CC=C5 |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC=C3C=NC4=CC=CC=C43)C(=O)NCC5=CC=CC=C5 |
SMILES canonique |
C1CCC2=C(C1)C(=C(S2)NC=C3C=NC4=CC=CC=C43)C(=O)NCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301442.png)
![ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301443.png)
![N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-butoxybenzamide](/img/structure/B301444.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301445.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301447.png)

![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B301451.png)
![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B301452.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylacrylamide](/img/structure/B301453.png)
![ethyl (5Z)-5-[[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301454.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301456.png)
![ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301457.png)
![N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B301460.png)
![ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B301465.png)